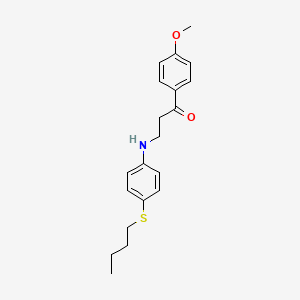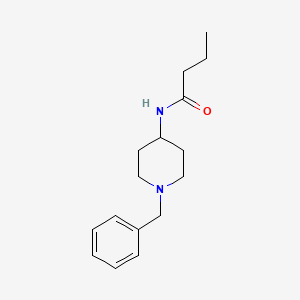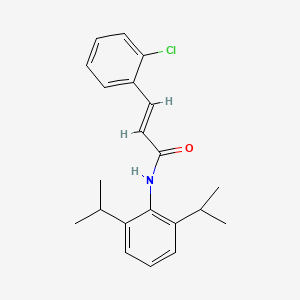![molecular formula C20H18N2O3S2 B4790422 2-{3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4790422.png)
2-{3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzothiazole ring fused with an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by treating 2-mercaptoaniline with ethyl chloroformate under acidic conditions.
Attachment of the Propyl Chain: The benzothiazole derivative is then reacted with 3-bromopropylamine to introduce the propyl chain.
Cyclization to Form Isoindole: The final step involves cyclization with phthalic anhydride under reflux conditions to form the isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Various Substituted Derivatives: From substitution reactions.
Scientific Research Applications
2-{3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe to study the interaction of benzothiazole derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-{3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione involves:
Enzyme Inhibition: The compound binds to the active site of target enzymes, inhibiting their activity.
Electron Transfer: In materials science applications, the compound facilitates electron transfer processes, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler structure lacking the isoindole ring, used in various industrial applications.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
6-Methoxy-1,3-benzothiazole: Studied for its potential in medicinal chemistry.
Uniqueness
2-{3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione is unique due to its combined benzothiazole and isoindole structures, which confer distinct electronic properties and biological activities .
Properties
IUPAC Name |
2-[3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]propyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-25-13-8-9-16-17(12-13)27-20(21-16)26-11-5-10-22-18(23)14-6-3-4-7-15(14)19(22)24/h3-4,6-9,12H,2,5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAODHZNFZGFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]carbonyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4790345.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4790352.png)

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4790364.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B4790371.png)
![2-phenoxy-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}acetamide](/img/structure/B4790381.png)
![NN4-TRIMETHYL-2-[3-(TRIFLUOROMETHYL)BENZAMIDO]-13-THIAZOLE-5-CARBOXAMIDE](/img/structure/B4790385.png)

![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4790403.png)

![N-(1-bicyclo[2.2.1]hept-2-ylethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4790432.png)
![11-(2-Piperazin-1-ylethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B4790438.png)
![4-PENTANAMIDO-N-[(4-SULFAMOYLPHENYL)METHYL]BENZAMIDE](/img/structure/B4790453.png)
